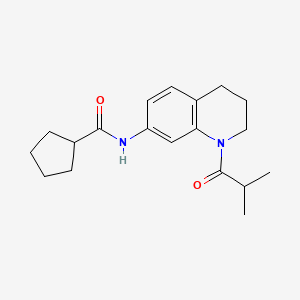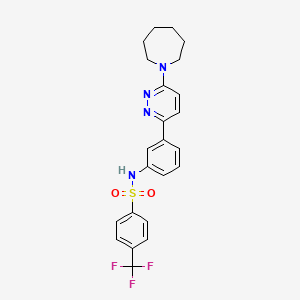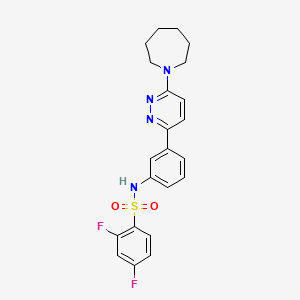
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4-DIFLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of azepane, pyridazine, phenyl, and difluorobenzene sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4-DIFLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis The process begins with the preparation of the azepane and pyridazine intermediates, followed by their coupling with a phenyl groupCommon reagents used in these reactions include palladium catalysts for coupling reactions, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4-DIFLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It could be used in the synthesis of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: The compound may be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4-DIFLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLOROTHIOPHENE-2-SULFONAMIDE
- N-{3-[6-(1-AZEPANYL)-3-PYRIDAZINYL]PHENYL}-3-FLUORO-4-METHOXYBENZENESULFONAMIDE
Uniqueness
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,4-DIFLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of both difluorobenzene and sulfonamide groups, which can impart distinct chemical and biological properties. These features may enhance its binding affinity to certain targets or improve its stability under various conditions.
Properties
Molecular Formula |
C22H22F2N4O2S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C22H22F2N4O2S/c23-17-8-10-21(19(24)15-17)31(29,30)27-18-7-5-6-16(14-18)20-9-11-22(26-25-20)28-12-3-1-2-4-13-28/h5-11,14-15,27H,1-4,12-13H2 |
InChI Key |
VRLIYCIFSMMWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


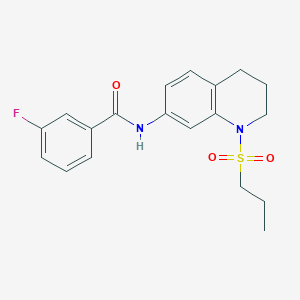
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B11260975.png)

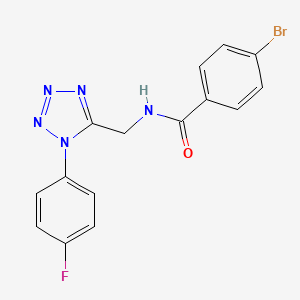

![3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine](/img/structure/B11261006.png)
![3-[4-(2-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11261007.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B11261010.png)
![N-(4-ethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261011.png)
![3,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261018.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11261021.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B11261024.png)
